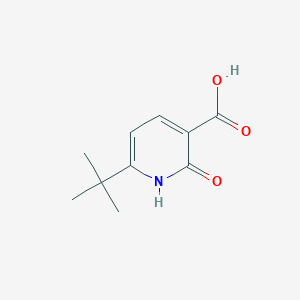
6-tert-Butyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-tert-Butyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . This compound is notable for its pyridine ring structure, which is a common motif in many biologically active molecules and pharmaceuticals.
準備方法
The synthesis of 6-tert-Butyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl acetoacetate with ammonia or an amine, followed by cyclization and oxidation steps . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反応の分析
6-tert-Butyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides
科学的研究の応用
6-tert-Butyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
作用機序
The mechanism of action of 6-tert-Butyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
6-tert-Butyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid can be compared with other similar compounds, such as:
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound also features a pyridine ring but with different substituents, leading to distinct chemical and biological properties.
tert-Butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydro-1H-pyrrolo[2,3-b]pyridin-2-yl)ethan-1-one): Another compound with a similar core structure but different functional groups, affecting its reactivity and applications.
生物活性
6-tert-Butyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid (C10H13NO3) is a heterocyclic compound with significant potential in medicinal chemistry and biochemistry. Its unique molecular structure, characterized by a tert-butyl group and a carboxylic acid functional group, facilitates various biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications.
The compound has a molecular weight of 195.22 g/mol and exhibits buffering capabilities, maintaining pH levels crucial for various biological processes. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H13NO3 |
| Molecular Weight | 195.22 g/mol |
| Melting Point | 129-132 °C |
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
Buffering Agent
This compound functions effectively as a non-ionic organic buffering agent , maintaining pH levels in cell cultures between 6 and 8.5, which is essential for cellular functions and enzyme activity.
Antioxidant Properties
Preliminary studies suggest that the structural features of this compound may confer antioxidant properties . Antioxidants play a critical role in protecting cells from oxidative stress, which can lead to various diseases including cancer.
Case Studies
Several studies have investigated the biological effects of similar pyridine derivatives:
- Antifungal Activity : A study demonstrated that certain pyridine derivatives achieved over 90% inhibition of C. glabrata at concentrations as low as 16 µg/mL . This indicates the potential for this compound to exhibit similar antifungal properties.
- Cytotoxicity : In vitro assays on related compounds have shown moderate cytotoxicity against various tumor cell lines. For example, novel dihydropyridine carboxylic acids were tested against human cancer cell lines with promising results, indicating their potential as antineoplastic agents . Although specific data on the cytotoxicity of this compound is not yet available, its structural characteristics suggest it may also possess such activity.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : This method involves the reaction of appropriate carbonyl compounds with amines.
- Multicomponent Reactions : These reactions allow for the efficient production of this compound in laboratory settings by combining multiple reactants in one step.
特性
IUPAC Name |
6-tert-butyl-2-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)7-5-4-6(9(13)14)8(12)11-7/h4-5H,1-3H3,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHBAJHDIJJBLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C(=O)N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













